

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromoquinazolin-4-ol

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Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing **5-Bromoquinazolin-4-ol** as a key building block. The resulting 5-arylquinazolin-4-ol derivatives are of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the quinazolinone scaffold.^[1]

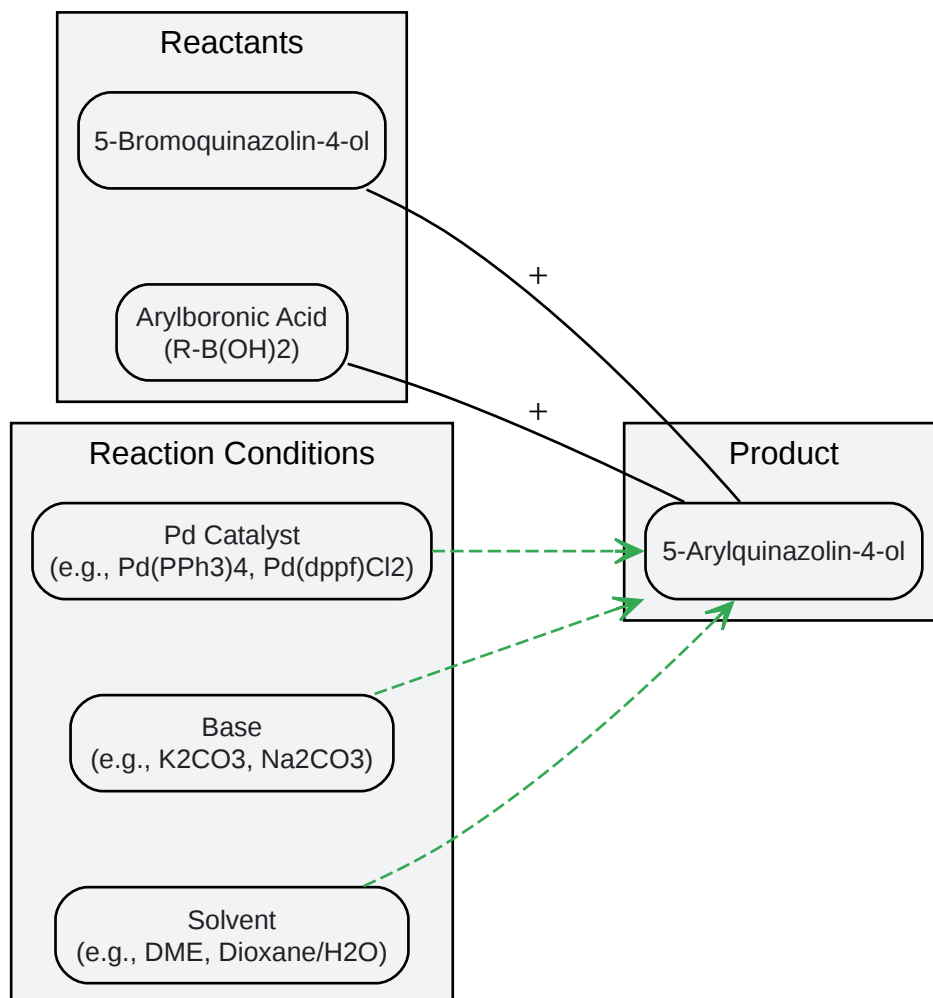
The quinazolinone core is a "privileged structure" in drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse aryl and heteroaryl moieties at the 5-position through Suzuki coupling offers a powerful tool for generating novel molecular entities with potentially enhanced therapeutic profiles.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.^{[2][3]} In the context of this protocol, **5-Bromoquinazolin-4-ol** serves as the aryl halide partner.

Figure 1: General scheme of the Suzuki coupling reaction with **5-Bromoquinazolin-4-ol**.

General Suzuki Coupling of 5-Bromoquinazolin-4-ol



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Caption: General Suzuki Coupling of **5-Bromoquinazolin-4-ol**.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions on structurally related bromo- and iodo-quinazolinone scaffolds. These serve as a strong starting point for the optimization of reactions with **5-Bromoquinazolin-4-ol**.

| Substrate | Arylboric Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|--|-----------------------------|---|--|--------------------------------|------------|-------------|-----------|-----------|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl ₂ (10) | K ₂ CO ₃ (2) | DME/H ₂ O | 80 | 2 h | High | [4] |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | Phenylboronic acid | Pd(OAc) ₂ (8.4) | Na ₂ CO ₃ (2.5 mmol) | Acetone/H ₂ O (1:1) | 40-45 | 5 h | 90-95 | [5] |
| 6-Iodo-3-methyl-2-phenylquinazolin-4(3H)-one | Arylboric acid | Pd(PPh ₃) ₄ (10) | Na ₂ CO ₃ (1.1) | Ethylene glycol dimethyl ether | 80 | 20 min (MW) | 95 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboric acid | Pd(PPh ₃) ₄ (5) | K ₃ PO ₄ | 1,4-Dioxane/H ₂ O | 70-80 | 18-22 h | Good | [6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of **5-Bromoquinazolin-4-ol** with an arylboronic acid. The specific conditions may require optimization based on the reactivity of the chosen boronic acid.

Materials:

- **5-Bromoquinazolin-4-ol**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Na₂CO₃)
- Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane)
- Degassed water
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask or sealed tube)
- Magnetic stirrer and heating mantle/oil bath or microwave reactor
- TLC plates for reaction monitoring
- Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
- Brine solution
- Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol:

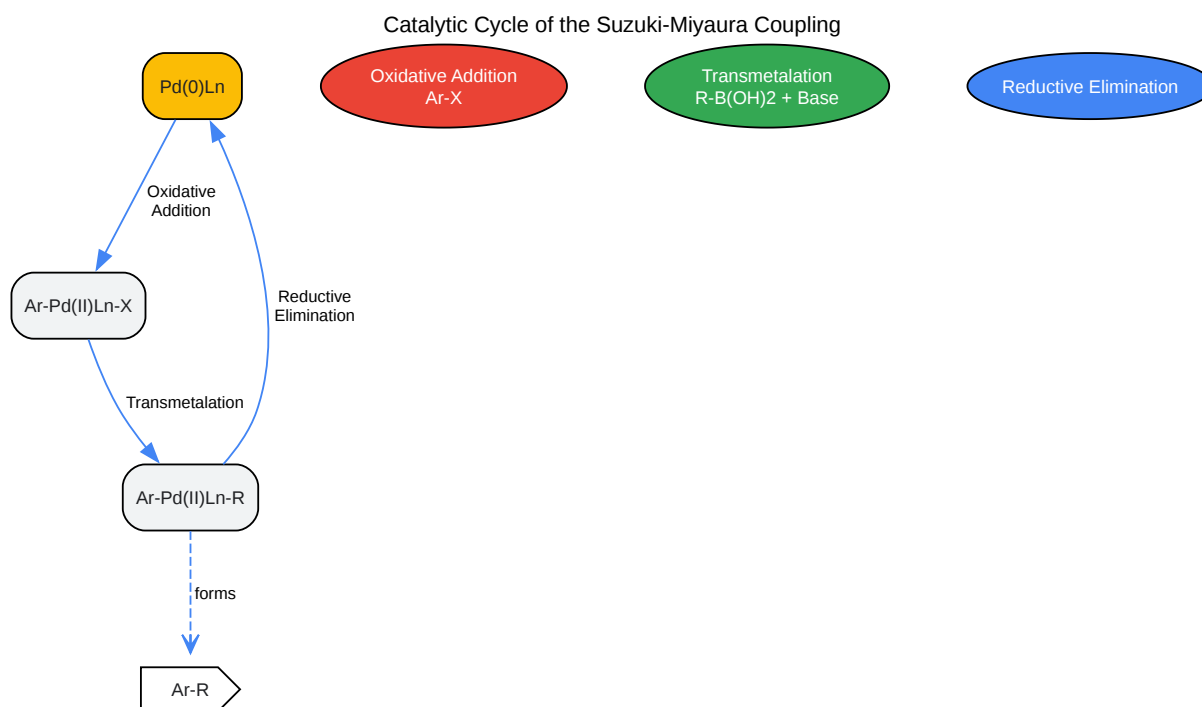
- Reaction Setup:

- To a Schlenk flask or a sealable reaction vessel, add **5-Bromoquinazolin-4-ol** (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
- Add the palladium catalyst (typically 2-10 mol%) to the flask.
- Add the anhydrous solvent (e.g., DME) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
- Reaction Execution:
 - Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Alternatively, for microwave-assisted synthesis, the sealed reaction vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 80-120 °C) for a shorter duration (e.g., 20-60 minutes).[\[1\]](#)
- Workup:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:

- The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 5-arylquinazolin-4-ol.

Mandatory Visualizations

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

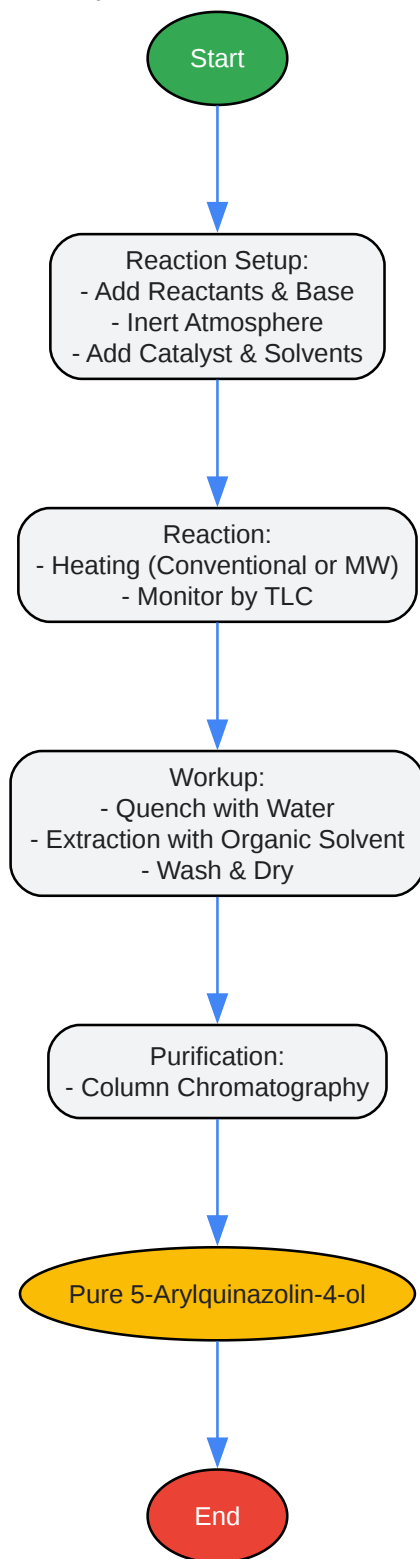


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Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 3: Experimental Workflow for Suzuki Coupling of **5-Bromoquinazolin-4-ol**.

Experimental Workflow

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Caption: Experimental Workflow for Suzuki Coupling.

These protocols and data provide a robust framework for researchers to successfully synthesize novel 5-arylquinazolin-4-ol derivatives. The versatility of the Suzuki coupling reaction, combined with the therapeutic potential of the quinazolinone scaffold, makes this a valuable tool in the pursuit of new drug candidates.

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